molecular formula C18H20N2O2S B4120936 N-1,3-benzodioxol-5-yl-N'-(1-methyl-3-phenylpropyl)thiourea

N-1,3-benzodioxol-5-yl-N'-(1-methyl-3-phenylpropyl)thiourea

Cat. No. B4120936
M. Wt: 328.4 g/mol
InChI Key: MECUQYVLLZDQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(1-methyl-3-phenylpropyl)thiourea, also known as MDMA, is a synthetic drug that has been widely used in scientific research for its unique properties. MDMA is classified as a psychoactive drug and is known to produce feelings of euphoria and increased empathy. In recent years, MDMA has gained popularity as a recreational drug, but its use in scientific research has remained an important focus.

Mechanism of Action

N-1,3-benzodioxol-5-yl-N'-(1-methyl-3-phenylpropyl)thiourea works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotion, and cognitive function. This compound also increases the release of oxytocin, a hormone that is associated with social bonding and trust. The unique combination of these effects is what makes this compound an attractive option for psychotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing neurotransmitter levels, this compound also increases heart rate, blood pressure, and body temperature. These effects can be dangerous in high doses or when combined with other drugs. This compound has also been shown to have neurotoxic effects, particularly with chronic use.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-(1-methyl-3-phenylpropyl)thiourea has a number of advantages for laboratory experiments, particularly in the study of social behavior and emotion regulation. This compound has been shown to increase empathy and social bonding, which can be useful in studying social interactions. However, the use of this compound in laboratory experiments is limited by its potential for neurotoxicity and the need for specialized expertise in its synthesis and handling.

Future Directions

There are a number of future directions for research on N-1,3-benzodioxol-5-yl-N'-(1-methyl-3-phenylpropyl)thiourea. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of anxiety and depression. Another area of interest is the development of new synthetic methods for this compound that are more efficient and less toxic. Finally, there is a need for more research on the long-term effects of this compound use, particularly with chronic use or in combination with other drugs.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(1-methyl-3-phenylpropyl)thiourea has been used in scientific research for its unique properties, including its ability to increase empathy and reduce fear. This compound has been studied in the context of psychotherapy, particularly in the treatment of post-traumatic stress disorder (PTSD). This compound-assisted psychotherapy has shown promising results in clinical trials, with some studies reporting significant reductions in PTSD symptoms.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-phenylbutan-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13(7-8-14-5-3-2-4-6-14)19-18(23)20-15-9-10-16-17(11-15)22-12-21-16/h2-6,9-11,13H,7-8,12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECUQYVLLZDQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.